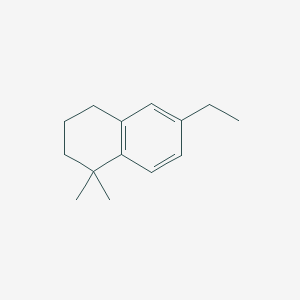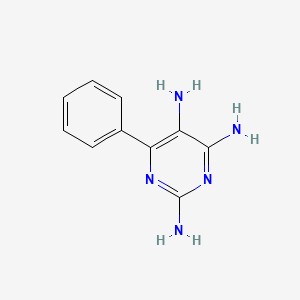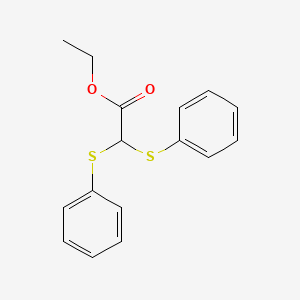
2-(3-Hydroxyprop-1-enyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxyprop-1-enyl)phenol is an organic compound with the molecular formula C9H10O2 It is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a hydroxyprop-1-enyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyprop-1-enyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with 3-chloroprop-1-ene in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
2-(3-Hydroxyprop-1-enyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
2-(3-Hydroxyprop-1-enyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Hydroxyprop-1-enyl)phenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound’s phenolic structure allows it to scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, it can modulate signaling pathways and gene expression, contributing to its biological effects .
類似化合物との比較
Similar Compounds
4-(3-Hydroxyprop-1-enyl)-2-methoxyphenol: Similar structure with a methoxy group on the benzene ring.
2-(3-Hydroxyprop-1-enyl)phenoxy-3-methylbutane-2,3-diol: Contains additional functional groups, making it more complex.
4-Hydroxy-3-(3-methyl-2-butenyl)cinnamyl alcohol: Another phenolic compound with a different side chain.
Uniqueness
2-(3-Hydroxyprop-1-enyl)phenol is unique due to its specific hydroxyl and hydroxyprop-1-enyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
13523-27-8 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
2-(3-hydroxyprop-1-enyl)phenol |
InChI |
InChI=1S/C9H10O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6,10-11H,7H2 |
InChIキー |
FDIWLEOZUNUOCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)

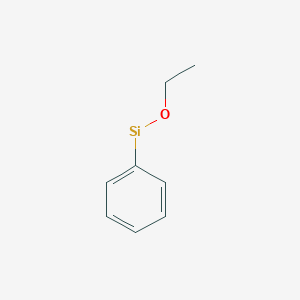


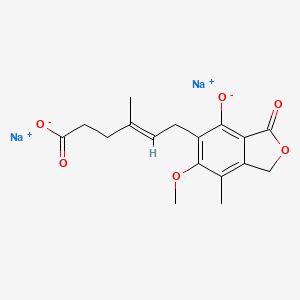
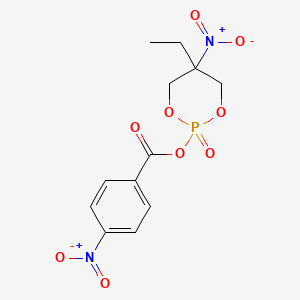
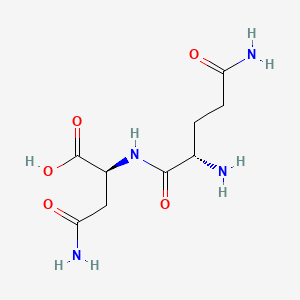
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
